REACTION_SMILES
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[CH3:6][c:7]1[nH:8][cH:9][c:10]([CH3:12])[n:11]1.[NH2:13][C:14](=[O:15])[NH2:16].[OH:17][N+:18]([O-:19])=[O:20].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[CH3:6][c:7]1[nH:8][c:9]([N+:18](=[O:17])[O-:19])[c:10]([CH3:12])[n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c[nH]c(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1nc(C)c([N+](=O)[O-])[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |